molecular formula C8H10BrNO B13493226 3-bromo-4-methoxy-N-methylaniline

3-bromo-4-methoxy-N-methylaniline

Cat. No.: B13493226
M. Wt: 216.07 g/mol
InChI Key: BZYHQRMBFOGPCJ-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-N-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the fourth position, and a methylated amino group attached to the benzene ring. It is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-methylaniline typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH₃OH) and a suitable base.

    Methylation of Aniline: The amino group is methylated using methyl iodide (CH₃I) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted anilines.

Scientific Research Applications

3-Bromo-4-methoxy-N-methylaniline is used in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The methoxy and bromine groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylaniline: Similar structure but lacks the methoxy group.

    4-Bromo-3-methylaniline: Similar structure but with different substitution pattern.

    3-Methoxy-4-methylaniline: Similar structure but lacks the bromine atom.

Uniqueness

3-Bromo-4-methoxy-N-methylaniline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. The combination of these groups enhances its utility in various chemical reactions and research applications.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

3-bromo-4-methoxy-N-methylaniline

InChI

InChI=1S/C8H10BrNO/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,10H,1-2H3

InChI Key

BZYHQRMBFOGPCJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)OC)Br

Origin of Product

United States

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